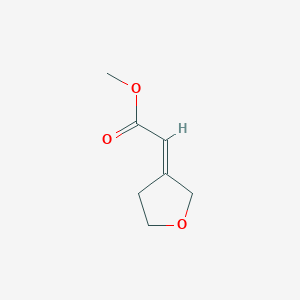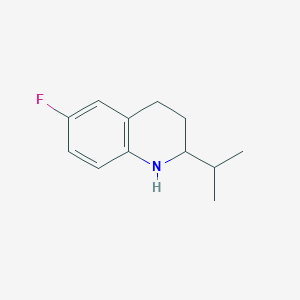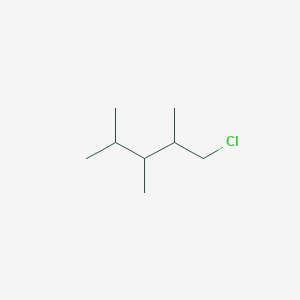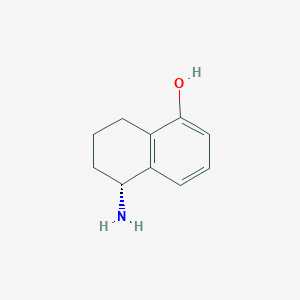
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common synthetic route includes:
Reduction of Naphthalene: Naphthalene is first reduced to 5,6,7,8-tetrahydronaphthalene using hydrogenation in the presence of a catalyst such as palladium on carbon.
Amination: The resulting tetrahydronaphthalene is then subjected to amination reactions to introduce the amino group at the 5th position. This can be achieved using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1st position through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halogens, alkyl groups, or other functional groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of (5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol with similar chemical properties but different biological activity.
5-amino-1-naphthol: Lacks the tetrahydro structure, resulting in different reactivity and applications.
5,6,7,8-tetrahydronaphthalen-1-ol:
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups
Properties
CAS No. |
1228559-62-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2/t9-/m1/s1 |
InChI Key |
JGBIMURCUPHILK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



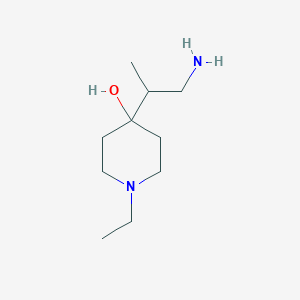
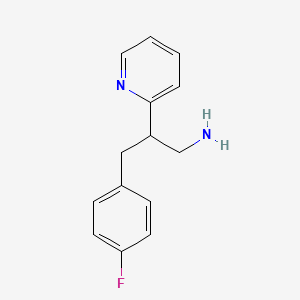
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)


![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
